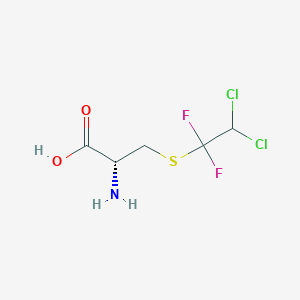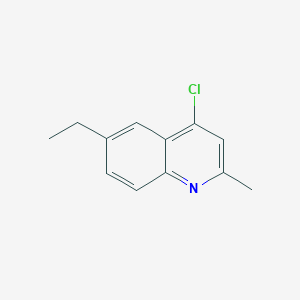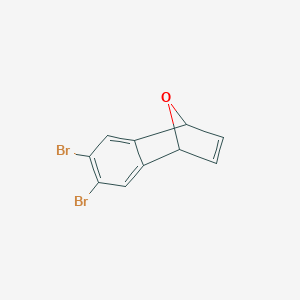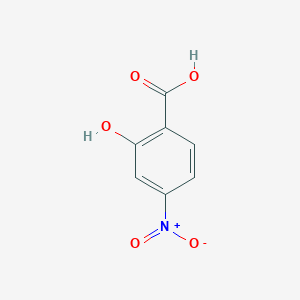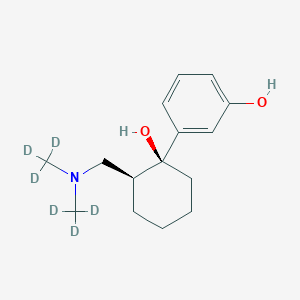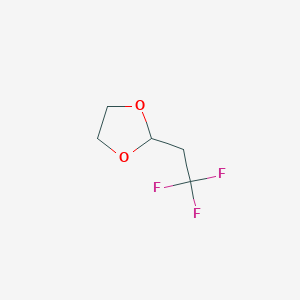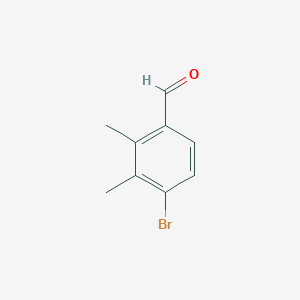
4-溴-2,3-二甲基苯甲醛
描述
4-Bromo-2,3-dimethylbenzaldehyde is an organic compound with the molecular formula C₉H₉BrO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the fourth position and two methyl groups at the second and third positions. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
科学研究应用
4-Bromo-2,3-dimethylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: Researchers explore its potential in drug discovery and development.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
Target of Action
4-Bromo-2,3-dimethylbenzaldehyde is a chemical compound that is primarily used in research and development It is known to participate in various cross-coupling reactions, such as the suzuki-miyaura coupling .
Mode of Action
The mode of action of 4-Bromo-2,3-dimethylbenzaldehyde is largely determined by its chemical structure. It contains a bromoaryl group, which allows it to participate in various cross-coupling reactions . In the Suzuki-Miyaura coupling, for example, it can react with boron reagents to form new carbon-carbon bonds .
Biochemical Pathways
Its ability to participate in cross-coupling reactions suggests that it could potentially influence a variety of biochemical processes, depending on the specific reaction conditions and the other compounds involved .
Result of Action
Its ability to participate in cross-coupling reactions suggests that it could potentially influence a variety of molecular and cellular processes, depending on the specific reaction conditions and the other compounds involved .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2,3-dimethylbenzaldehyde. For example, the compound should be stored at 2-8°C to maintain its stability . Additionally, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling the compound .
准备方法
Synthetic Routes and Reaction Conditions: 4-Bromo-2,3-dimethylbenzaldehyde can be synthesized through several methods. One common method involves the bromination of 2,3-dimethylbenzaldehyde using bromine in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure selective bromination at the fourth position.
Industrial Production Methods: In industrial settings, the production of 4-Bromo-2,3-dimethylbenzaldehyde often involves large-scale bromination processes. The reaction is carried out in reactors equipped with temperature and pressure control systems to optimize yield and purity. The product is then purified through distillation or recrystallization techniques.
化学反应分析
Types of Reactions: 4-Bromo-2,3-dimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-bromo-2,3-dimethylbenzoic acid.
Reduction: Reduction reactions can convert it to 4-bromo-2,3-dimethylbenzyl alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed:
Oxidation: 4-Bromo-2,3-dimethylbenzoic acid.
Reduction: 4-Bromo-2,3-dimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
4-Bromo-2,3-dimethylbenzoic acid: An oxidation product of 4-Bromo-2,3-dimethylbenzaldehyde.
4-Bromo-2,3-dimethylbenzyl alcohol: A reduction product of 4-Bromo-2,3-dimethylbenzaldehyde.
2,3-Dimethylbenzaldehyde: The parent compound without the bromine substitution.
Uniqueness: 4-Bromo-2,3-dimethylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of both bromine and methyl groups on the benzene ring influences its chemical behavior and applications.
属性
IUPAC Name |
4-bromo-2,3-dimethylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-6-7(2)9(10)4-3-8(6)5-11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWUAPOQQCHWOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


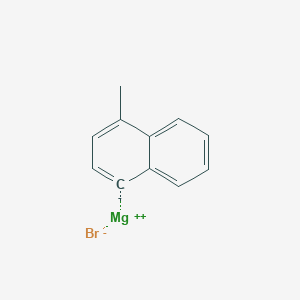
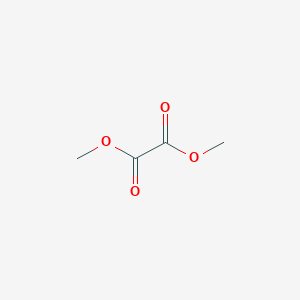
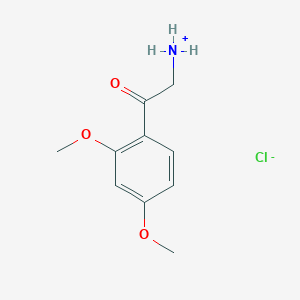
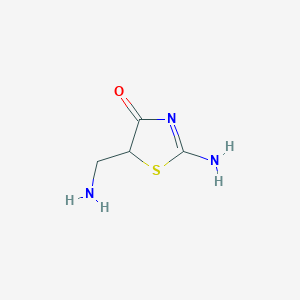
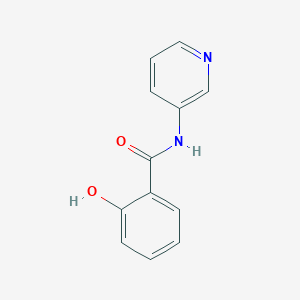

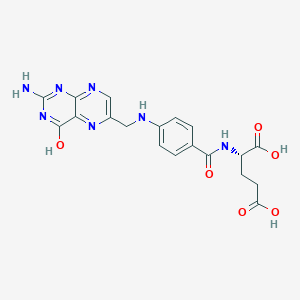
![Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B50500.png)
